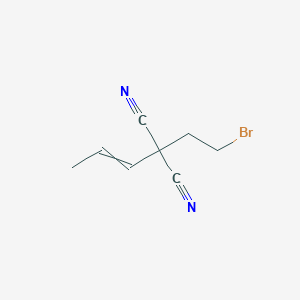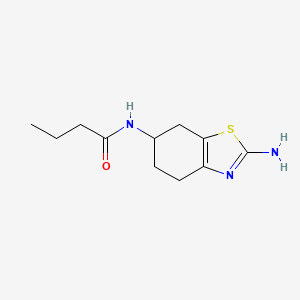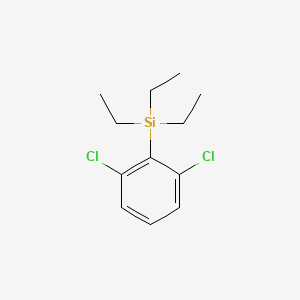![molecular formula C13H17IO B12589170 Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- CAS No. 651057-18-0](/img/structure/B12589170.png)
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This specific compound is notable for its unique structure, which includes an iodine atom and a phenylpropyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.
Phenylpropyl Group Addition: The phenylpropyl group is introduced through a series of reactions, including alkylation and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The iodine atom and phenylpropyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan: The parent compound with a simpler structure.
Tetrahydrofuran: A related compound with a saturated furan ring.
Phenylpropyl Furan: A compound with a similar phenylpropyl group but lacking the iodine atom.
Uniqueness
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- is unique due to the presence of the iodine atom and the specific stereochemistry of the phenylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
651057-18-0 |
|---|---|
Molekularformel |
C13H17IO |
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
(2S)-2-[(1S)-1-iodo-3-phenylpropyl]oxolane |
InChI |
InChI=1S/C13H17IO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13-/m0/s1 |
InChI-Schlüssel |
OUQDICUAJNFWSV-STQMWFEESA-N |
Isomerische SMILES |
C1C[C@H](OC1)[C@H](CCC2=CC=CC=C2)I |
Kanonische SMILES |
C1CC(OC1)C(CCC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)

![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)



![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![5,5'-Bis{[(pyridin-2-yl)methyl]sulfanyl}-2,2'-bi-1,3,4-thiadiazole](/img/structure/B12589139.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)


![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
